molecular formula C9H9NO3 B155861 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone CAS No. 1823-76-3

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone

Cat. No.: B155861
CAS No.: 1823-76-3
M. Wt: 179.17 g/mol
InChI Key: LANIGOHQUOHJPR-UXBLZVDNSA-N
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Description

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9NO3 It is known for its unique structure, which includes a hydroxyimino group and a methoxyphenyl group

Scientific Research Applications

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pH, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxyacetophenone: Similar structure but lacks the hydroxyimino group.

    4-Methoxybenzaldehyde: Precursor in the synthesis of 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone.

    2-Hydroxyimino-1-phenylethanone: Similar structure but without the methoxy group.

Uniqueness

This compound is unique due to the presence of both the hydroxyimino and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1823-76-3

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(2E)-2-hydroxyimino-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9NO3/c1-13-8-4-2-7(3-5-8)9(11)6-10-12/h2-6,12H,1H3/b10-6+

InChI Key

LANIGOHQUOHJPR-UXBLZVDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=N/O

SMILES

COC1=CC=C(C=C1)C(=O)C=NO

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=NO

Synonyms

2-hydroxyimino-1-(4-methoxyphenyl)ethanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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